Lilac aldehyde
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Overview
Description
Lilac aldehyde is an aldehyde.
(+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde, also known as 2-(5-ethenyl-5-methyltetrahydrofuran-2-yl)propanal or 5-ethenyltetrahydro-alpha, 5-dimethyl-2-furanacetaldehyde, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde can be found in tea. This makes (+/-)-2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde a potential biomarker for the consumption of this food product.
Scientific Research Applications
2. Synthesis and Olfactory Properties Research on the synthesis and olfactory properties of lilac aldehyde derivatives demonstrates its importance in creating scents. Unnatural racemic analogues of lilac aldehydes exhibit varying odours, such as herbal, woody, or flowery, depending on their stereochemistry and functional group type (Siska, Fodran, & Szolcsányi, 2014). Further studies on seco-analogues of lilac aldehydes suggest that the tetrahydrofuran ring's presence is crucial for the characteristic flowery aroma (Dacho & Szolcsányi, 2021).
3. Biogenetic Studies Biogenetic studies have explored the biosynthesis pathways of lilac aldehyde in plants like Syringa vulgaris. These studies involve analyzing the conversion of deuterium-labeled precursors into lilac aldehydes and alcohols, shedding light on the metabolic routes involved in the biosynthesis of these compounds in lilac flowers (Kreck, Püschel, Wüst, & Mosandl, 2003).
4. Electrophysiological Detection by Insects Lilac aldehyde's different stereoisomers can induce varied antennal responses in insect pollinators. This property is leveraged to understand how insects like moths detect and differentiate flowers based on scent composition, which includes lilac aldehyde isomers (Schneider, Dötterl, & Seifert, 2013).
5. Chirality and Biosynthesis in Other Plants In Actinidia arguta (kiwifruit) flowers, the biosynthesis of lilac compounds involves the production of specific diastereoisomers, providing insights into the enzymatic processes that determine the scent profile of these flowers (Matich, Bunn, Comeskey, Hunt, & Rowan, 2007).
6. Structural Elucidation and Olfactory Analysis The structural elucidation of lilac aldehyde and alcohol stereoisomers has been achieved using advanced spectroscopic techniques. This work is crucial for understanding the olfactory properties and potential applications of these compounds in fragrance and flavor industries (Kreck & Mosandl, 2003).
properties
CAS RN |
67920-63-2 |
---|---|
Product Name |
Lilac aldehyde |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(5-ethenyl-5-methyloxolan-2-yl)propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
YPZQHCLBLRWNMJ-UHFFFAOYSA-N |
SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Canonical SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
density |
0.951-0.961 (20°) |
Other CAS RN |
67920-63-2 |
physical_description |
Clear colourless liquid; Floral aroma reminiscent of lilac |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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